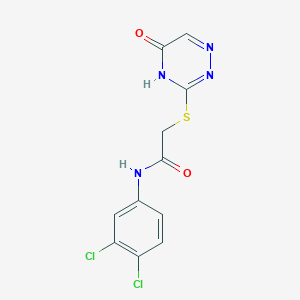

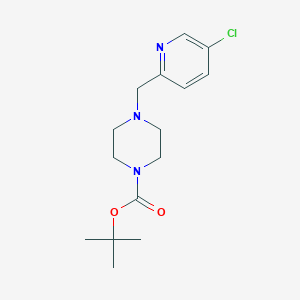

3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been widely studied due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

科学的研究の応用

Fluorodihydroquinazolin Derivatives and Human Serum Albumin Interaction

A study by Wang et al. (2016) focused on fluorine substituted dihydroquinazoline derivatives, similar in structure to the specified compound, and their interactions with human serum albumin (HSA). The findings revealed that these derivatives could bind to HSA, induce conformational and secondary structure changes, and quench HSA's intrinsic fluorescence through a static quenching mechanism. Hydrophobic forces played a major role in the binding, and the fluorine substitution enhanced interactions, suggesting potential for drug delivery system improvements or as a probe in HSA-related studies (Wang et al., 2016).

Peripheral Benzodiazepine Receptors Binding

Another study explored [3H]DAA1106, a ligand for peripheral benzodiazepine receptors, indicating its binding characteristics and potential applications in understanding the physiological relevance of events mediated through these receptors. Although not directly mentioning the specified compound, this research highlights the broader context of quinolinone derivatives in neurological studies (Chaki et al., 1999).

Antimicrobial and Anticancer Properties

Deep et al. (2013) synthesized and evaluated a series of quinazolin-4(3H)-one derivatives for their antimicrobial and anticancer potentials. These compounds demonstrated significant activity against various bacterial and fungal strains, with some showing potent anticancer properties. This study underscores the potential of quinazolinone derivatives, including the chemical , in developing new therapeutic agents (Deep et al., 2013).

Vasodilation and Hypotension Effects

Li et al. (2016) studied a novel 3-benzylquinazolin-4(3H)-one derivative for its vasorelaxant and antihypertensive effects. The derivative induced vasorelaxation and decreased arterial pressure in hypertensive rats through the inhibition of calcium flux, indicating potential applications in hypertension treatment (Li et al., 2016).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) evaluated a cellular proliferative marker in tumors, showcasing the potential of certain quinolinone derivatives in imaging tumor proliferation. This study suggests applications in diagnosing and monitoring the treatment of cancer (Dehdashti et al., 2013).

特性

IUPAC Name |

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClFNO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVYHTXBCLTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)

![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)